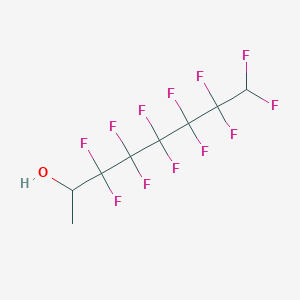

3,3,4,4,5,5,6,6,7,7,8,8-Dodecafluoro-2-octanol

Vue d'ensemble

Description

3,3,4,4,5,5,6,6,7,7,8,8-Dodecafluoro-2-octanol: is a fluorinated alcohol compound characterized by the presence of multiple fluorine atoms. This compound is known for its unique chemical properties, including high thermal stability, low surface energy, and resistance to solvents and chemicals. These properties make it valuable in various industrial and scientific applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3,3,4,4,5,5,6,6,7,7,8,8-Dodecafluoro-2-octanol typically involves the fluorination of octanol derivatives. One common method includes the reaction of octanol with fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale fluorination processes. These processes often utilize continuous flow reactors to ensure efficient and consistent production. The use of advanced fluorinating agents and catalysts helps in achieving high yields and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: 3,3,4,4,5,5,6,6,7,7,8,8-Dodecafluoro-2-octanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions can convert the compound into its corresponding hydrocarbon derivatives. Hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups. Reagents such as thionyl chloride (SOCl2) are commonly used.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)

Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed:

Oxidation: Ketones, aldehydes

Reduction: Hydrocarbon derivatives

Substitution: Alkyl halides, esters

Applications De Recherche Scientifique

Chemical Synthesis

Fluorinated Compounds Production

Dodecafluoro-2-octanol is utilized as a precursor in the synthesis of various fluorinated compounds. Its high fluorine content enhances the stability and lipophobic characteristics of the resultant products. This property is particularly advantageous in the development of pharmaceuticals and agrochemicals where enhanced bioavailability and reduced environmental persistence are desired.

Reagent in Organic Chemistry

This compound serves as a reagent in organic synthesis reactions. Its ability to act as a solvent for polar and non-polar substances allows it to facilitate reactions that require specific solvation environments. For instance, it has been noted for its use in nucleophilic substitution reactions due to its strong hydrogen bonding capabilities .

Material Science

Coatings and Surface Treatments

The hydrophobic and oleophobic properties of dodecafluoro-2-octanol make it an ideal candidate for coatings that require water and oil repellency. It is used to formulate protective coatings for textiles and electronics which need to maintain functionality under exposure to moisture and oils. These coatings can significantly enhance the durability and performance of the materials .

Polymer Additive

In polymer science, dodecafluoro-2-octanol is incorporated into polymer matrices to improve their thermal stability and chemical resistance. Its addition can modify the surface properties of polymers, making them more suitable for demanding applications such as automotive parts and electronic components .

Environmental Studies

PFAS Research

Research into per- and polyfluoroalkyl substances (PFAS) includes studies on dodecafluoro-2-octanol due to its structural similarity to other PFAS compounds. Investigations focus on its environmental impact and persistence in waste streams. Understanding its behavior in various environmental matrices helps assess risks associated with fluorinated compounds .

Analytical Chemistry

Dodecafluoro-2-octanol is also employed in analytical chemistry as a standard reference material for the detection of fluorinated contaminants in environmental samples. Its unique spectral properties allow for precise identification and quantification using techniques such as mass spectrometry .

Case Study 1: Development of Fluorinated Pharmaceuticals

A study explored the synthesis of a novel class of fluorinated pharmaceuticals using dodecafluoro-2-octanol as a key intermediate. The resulting compounds exhibited enhanced metabolic stability compared to their non-fluorinated counterparts. This research underscores the importance of fluorinated alcohols in drug development.

Case Study 2: Performance of Fluorinated Coatings

In a comparative analysis of various fluorinated coatings applied to textiles, dodecafluoro-2-octanol-based formulations demonstrated superior water repellency and stain resistance over traditional coatings. This case highlights its potential in enhancing product performance in consumer goods.

Case Study 3: Environmental Impact Assessment

An environmental assessment study evaluated the leaching behavior of dodecafluoro-2-octanol from industrial waste sites. The findings indicated that while it persists in soil environments, its degradation pathways are less harmful compared to other PFAS compounds. This research contributes valuable data for regulatory frameworks governing fluorinated substances .

Mécanisme D'action

The mechanism of action of 3,3,4,4,5,5,6,6,7,7,8,8-Dodecafluoro-2-octanol is primarily attributed to its fluorinated structure. The presence of multiple fluorine atoms imparts unique electronic properties, influencing its interactions with other molecules. In biological systems, the compound’s resistance to enzymatic degradation allows it to maintain its integrity and functionality over extended periods. The molecular targets and pathways involved include interactions with hydrophobic regions of proteins and cell membranes, leading to altered cellular processes.

Comparaison Avec Des Composés Similaires

- 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl methacrylate

- 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate

- 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoro-1,8-octanediol

Comparison: Compared to these similar compounds, 3,3,4,4,5,5,6,6,7,7,8,8-Dodecafluoro-2-octanol stands out due to its specific hydroxyl group positioning, which influences its reactivity and solubility. The presence of the hydroxyl group at the second carbon position allows for unique interactions in chemical reactions and biological systems. Additionally, its high degree of fluorination provides exceptional thermal stability and chemical resistance, making it a valuable compound in various applications.

Activité Biologique

3,3,4,4,5,5,6,6,7,7,8,8-Dodecafluoro-2-octanol is a perfluorinated compound known for its unique chemical properties and potential biological activities. This article explores its biological activity through various studies and data analyses.

- Chemical Formula : C8H6F12O2

- Molecular Weight : 362.11 g/mol

- CAS Number : 90177-96-1

Biological Activity Overview

Research on the biological activity of dodecafluoro compounds has indicated several areas of interest:

- Cytotoxicity : Some studies have examined the cytotoxic effects of fluorinated alcohols on various cell lines.

- Antimicrobial Properties : The potential for antimicrobial activity against bacteria and fungi has been investigated.

- Endocrine Disruption : Concerns regarding the endocrine-disrupting potential of perfluorinated compounds are significant due to their persistence in the environment.

Data Table: Biological Activity Findings

Cytotoxicity Studies

Research has shown that fluorinated compounds can exhibit varying degrees of cytotoxicity depending on their chemical structure. In vitro studies have demonstrated that certain derivatives of dodecafluoro compounds can selectively induce apoptosis in cancer cells while sparing normal cells. For instance:

- A study highlighted that specific fluorinated alcohols showed significant cytotoxic effects against cancer cell lines but not against normal human cells .

Antimicrobial Activity

While the antimicrobial properties of this compound are less documented than those of other fluorinated compounds:

- Research indicates some dodecafluoro compounds possess inhibitory effects on bacterial growth . However, the exact mechanisms and efficacy levels remain largely unexplored.

Endocrine Disruption Concerns

The environmental persistence and bioaccumulation potential of perfluorinated compounds raise concerns about their endocrine-disrupting capabilities:

Propriétés

IUPAC Name |

3,3,4,4,5,5,6,6,7,7,8,8-dodecafluorooctan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F12O/c1-2(21)4(11,12)6(15,16)8(19,20)7(17,18)5(13,14)3(9)10/h2-3,21H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRWGQHSSZRFTGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40292861 | |

| Record name | 3,3,4,4,5,5,6,6,7,7,8,8-DODECAFLUORO-2-OCTANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40292861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156122-84-8 | |

| Record name | 3,3,4,4,5,5,6,6,7,7,8,8-DODECAFLUORO-2-OCTANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40292861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.